Dynacil

Description

Properties

IUPAC Name |

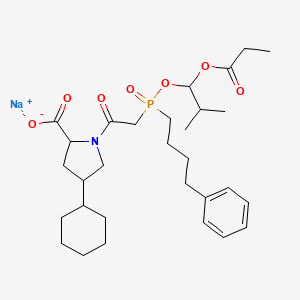

sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTJZMHAIQQZTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NNaO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88889-14-9 | |

| Record name | Fosinopril Sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1 [S* (R*) ], 2.alpha., 4.beta.] -4- Cyclohexyl -1- [ [ [ 2 - methyl - 1 - ( oxopropoxy) propoxy] ( 4 - phenilbutyl ) phosphinyl ] acetyl ] - L - proline, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dynacil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynacil is an antibiotic formulation containing one or two active beta-lactam components: Ampicillin (B1664943), or a combination of Ampicillin and Cloxacillin (B1194729). As a member of the penicillin class, its therapeutic efficacy is derived from the targeted disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound's components, experimental methodologies for their study, and quantitative data on their efficacy.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of both Ampicillin and Cloxacillin stems from their ability to inhibit the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.[1][2]

The Target: Penicillin-Binding Proteins (PBPs)

The molecular targets of Ampicillin and Cloxacillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3] These are transpeptidases, carboxypeptidases, and endopeptidases involved in the cross-linking of peptidoglycan chains.[4] By covalently binding to the active site of these enzymes, the beta-lactam antibiotics inactivate them, preventing the formation of a stable cell wall.[4][5]

The Signaling Pathway of Inhibition

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by the active components of this compound.

The Role of Cloxacillin: Overcoming Resistance

Many bacteria have developed resistance to beta-lactam antibiotics by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[4][6] Cloxacillin is a penicillinase-resistant penicillin.[3] Its bulky isoxazolyl side chain sterically hinders the binding of beta-lactamases, protecting the beta-lactam ring from degradation.[3] In the "this compound Plus" formulation, Cloxacillin not only acts as an antibiotic in its own right but also protects Ampicillin from inactivation by penicillinases produced by resistant bacteria, thus broadening the spectrum of activity.[7]

Quantitative Data

The efficacy of Ampicillin and Cloxacillin, alone and in combination, is quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| Ampicillin | Escherichia coli | 4 | [8] |

| Ampicillin | Staphylococcus aureus | 0.6-1 | [8] |

| Ampicillin | Streptococcus pneumoniae | 0.03-0.06 | [8] |

| Ampicillin | Haemophilus influenzae | 0.25 | [8] |

| Ampicillin + Cloxacillin | Ampicillin-resistant E. coli | 4-32 (Ampicillin) + 16-32 (Cloxacillin) | [3][9] |

| Ampicillin + Cloxacillin | Proteus morganii | Synergistic effect observed | [3] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

This protocol determines the MIC of an antibiotic against a specific bacterium.

Workflow for Antimicrobial Susceptibility Testing:

Detailed Methodology (Broth Microdilution):

-

Prepare antibiotic dilutions: Serially dilute the antibiotic in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Standardize inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate: Incubate the plate at 35-37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of an unlabeled antibiotic (like Ampicillin or Cloxacillin) to PBPs by measuring its ability to compete with a labeled penicillin derivative.

Workflow for PBP Competition Assay:

Detailed Methodology:

-

Membrane Preparation: Grow bacteria to mid-log phase, harvest, and lyse the cells. Isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

-

Competition Reaction: Incubate a fixed amount of the membrane preparation with varying concentrations of the unlabeled antibiotic (e.g., Ampicillin) to allow for binding to the PBPs.

-

Fluorescent/Radiolabeled Probe Binding: Add a fixed concentration of a labeled penicillin derivative (e.g., fluorescent Bocillin-FL or ³H-penicillin) to the mixture. This probe will bind to any PBPs not already occupied by the unlabeled antibiotic.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the labeled PBPs using an appropriate imaging system (for fluorescence) or autoradiography (for radiolabels). The intensity of the signal will be inversely proportional to the concentration of the unlabeled antibiotic.

-

Data Analysis: Quantify the signal in each lane and plot it against the concentration of the unlabeled antibiotic to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the probe binding).

Conclusion

The therapeutic effect of this compound is a direct result of the targeted inhibition of bacterial cell wall synthesis by its active components, Ampicillin and Cloxacillin. By understanding the intricate molecular mechanisms of PBP inactivation and the synergistic interplay between these two beta-lactam antibiotics, researchers can better appreciate their clinical utility and develop strategies to combat emerging antibiotic resistance. The experimental protocols outlined provide a framework for the continued investigation of these and other cell wall-active antimicrobial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synergistic activity of ampicillin and cloxacillin. Protective effect of cloxacillin on enzymatic degradation of ampicillin by penicillinase, and therapeutic activity of mixtures of ampicillin and cloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Microbiological relevance and clinical potential of ampicillin-cloxacillin synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic Antibacterial Activity of Ampicillin-Cloxacillin Mixtures Against Proteus morganii - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of the Active Components of Dynacil

Introduction

The compound name "Dynacil" refers to a brand name for antibiotic formulations, rather than a single chemical entity. The active pharmaceutical ingredients in products marketed as this compound are typically the well-established penicillin-class antibiotics, Ampicillin (B1664943) and Cloxacillin (B1194729). This guide provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of these two important antibacterial agents, intended for researchers, scientists, and drug development professionals.

I. Ampicillin

Ampicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic. It was a significant advancement over earlier penicillins due to its activity against Gram-negative bacteria.

Discovery and History

Ampicillin was discovered in 1958 by scientists at the British company Beecham (now part of GlaxoSmithKline) and was first introduced for commercial use in 1961.[1][2] Its development was a direct result of research aimed at overcoming the narrow spectrum of activity of natural penicillins.[3] The key structural modification, the addition of an amino group to the benzyl (B1604629) side chain of penicillin G, allowed for penetration through the outer membrane of some Gram-negative bacteria.[1]

Synthesis

Ampicillin is produced semi-synthetically from 6-aminopenicillanic acid (6-APA), which is the core nucleus of all penicillins. 6-APA is typically produced via fermentation using the fungus Penicillium chrysogenum.[3] The synthesis of ampicillin from 6-APA can be achieved through both chemical and enzymatic methods.

-

Chemical Synthesis: This process involves the acylation of 6-APA with D-(-)-α-phenylglycine.[4] The synthesis requires low temperatures and the use of organic solvents.[5]

-

Enzymatic Synthesis: This method is considered more environmentally friendly as it is carried out in aqueous media under mild conditions.[5] It typically employs the enzyme Penicillin G acylase (PGA) to catalyze the acylation of 6-APA with a phenylglycine derivative, such as D-phenylglycine methyl ester (PGME).[5][6]

Experimental Protocol: Enzymatic Synthesis of Ampicillin

The following is a general protocol for the enzymatic synthesis of ampicillin:

-

Reaction Setup: The synthesis is conducted in a batch reactor at a controlled temperature (e.g., 25°C) and pH (e.g., 6.5).[5][6]

-

Substrates: The reaction mixture contains 6-aminopenicillanic acid (6-APA) and an acyl donor, such as D-(-)-phenylglycine methyl ester (D-PGM).[7]

-

Enzyme: Immobilized Penicillin G acylase is added to the reaction mixture to catalyze the synthesis.[6]

-

pH Control: The pH of the reaction is maintained at a constant level by the addition of an acid (e.g., 2N HCl).[6]

-

Monitoring: The concentration of ampicillin in the reaction mixture is monitored over time using High-Performance Liquid Chromatography (HPLC).[5]

-

Termination and Isolation: Once the maximum yield of ampicillin is achieved, the reaction is stopped, and the product is isolated and purified.

Mechanism of Action

Ampicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[3][8] It acts by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[8][9][10] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[8][10]

Quantitative Data: Biological Activity of Ampicillin

| Organism | MIC (mg/L) | Reference |

| Escherichia coli | 4 | [9] |

| Staphylococcus aureus | 0.6-1 | [9] |

| Streptococcus pneumoniae | 0.03-0.06 | [9] |

| Haemophilus influenzae | 0.25 | [9] |

MIC: Minimum Inhibitory Concentration

Signaling Pathway and Experimental Workflow

Caption: Workflow of Ampicillin synthesis and its mechanism of action on bacterial cell wall synthesis.

II. Cloxacillin

Cloxacillin is a semi-synthetic, penicillinase-resistant, narrow-spectrum β-lactam antibiotic. Its primary use is in the treatment of infections caused by penicillinase-producing staphylococci.

Discovery and History

Cloxacillin was discovered and developed by Beecham (now GlaxoSmithKline) and was patented in 1960, with approval for medical use following in 1965.[11] It belongs to the isoxazolyl penicillin group, which was developed to be effective against bacteria that produce β-lactamase enzymes capable of inactivating many other penicillins.[12]

Synthesis

Similar to ampicillin, the synthesis of cloxacillin starts with 6-aminopenicillanic acid (6-APA). The key step is the acylation of 6-APA with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Experimental Protocol: Synthesis of Cloxacillin Sodium

The following is a general protocol for the synthesis of cloxacillin sodium:

-

Preparation of 6-APA solution: 6-aminopenicillanic acid is dissolved in purified water, and a sodium hydroxide (B78521) solution is added to form sodium 6-aminopenicillanate.

-

Preparation of acyl chloride solution: 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is dissolved in an organic solvent.

-

Condensation Reaction: The two solutions are mixed, and a dilute sulfuric acid solution is added to adjust the pH to 2.8-3.2, followed by stirring to facilitate the condensation reaction.

-

Salt Formation: Sodium isooctanoate is added to the mixture in the presence of an organic solvent to form the sodium salt of cloxacillin.

-

Crystallization and Filtration: The mixture is stirred to induce crystallization, and the resulting cloxacillin sodium crystals are collected by filtration.

This protocol is adapted from a patent describing the preparation of cloxacillin sodium.[13]

Mechanism of Action

Cloxacillin's mechanism of action is analogous to other penicillin antibiotics. It inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by binding to one or more of the penicillin-binding proteins (PBPs).[14][15] This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis.[14] The bulky isoxazolyl side chain of cloxacillin sterically hinders the binding of β-lactamase enzymes, thus protecting the β-lactam ring from hydrolysis and rendering the antibiotic effective against penicillinase-producing bacteria.[11][16]

Quantitative Data: Biological Activity of Cloxacillin

| Parameter | Value | Organism | Reference |

| MIC | 50 µg/ml | Cloxacillin-resistant S. aureus (MRSA) | [17] |

| MIC for methicillin-susceptible S. aureus | 0.12–0.5 μg/mL | S. aureus | [18] |

MIC: Minimum Inhibitory Concentration

Signaling Pathway and Experimental Workflow

Caption: Workflow of Cloxacillin synthesis and its resistance to β-lactamase and action on the bacterial cell wall.

References

- 1. Ampicillin - Wikipedia [en.wikipedia.org]

- 2. Ampicillin sodium: Isolation, identification and synthesis of the last unknown impurity after 60 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ampicillin Production | PPTX [slideshare.net]

- 4. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Cloxacillin - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. CN111205305A - The preparation technology of cloxacillin sodium - Google Patents [patents.google.com]

- 14. mims.com [mims.com]

- 15. What is Cloxacillin Sodium used for? [synapse.patsnap.com]

- 16. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

- 17. Synthesis and cloxacillin antimicrobial enhancement of 2-methylsulfonylimidazolyl-1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Dynacil target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of Dynacil's Core Components

Introduction

This compound, a combination antibiotic formulation, leverages the synergistic action of two beta-lactam antibiotics: Ampicillin and Cloxacillin.[1] While the general mechanism of beta-lactam antibiotics—inhibition of bacterial cell wall synthesis—is well-established, this guide serves as a comprehensive technical overview of the modern methodologies that would be employed to identify and validate the specific molecular targets of these active components from first principles. For researchers in drug development, this document outlines the key experimental workflows and data interpretation necessary for robust target deconvolution.

The primary targets of penicillins are a class of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[2][3] This guide will, therefore, focus on the techniques used to confirm these protein-drug interactions and elucidate the downstream consequences.

Target Identification Methodologies

The initial step in understanding the mechanism of action of a new chemical entity is the identification of its molecular target(s). Several complementary proteomics-based approaches are typically employed.[4][5]

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand—in this case, a derivative of Ampicillin or Cloxacillin.[6][7]

Experimental Protocol: Affinity Chromatography

-

Ligand Immobilization:

-

Synthesize an analogue of Ampicillin or Cloxacillin with a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

-

Covalently couple the linker-modified drug to a solid support matrix, such as agarose (B213101) beads.[6]

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Protein Extraction:

-

Culture a susceptible bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Purification:

-

Elution:

-

Elute the specifically bound proteins by either:

-

Competitive Elution: Incubating the beads with a high concentration of the free drug.

-

Non-specific Elution: Changing the pH or ionic strength of the buffer to disrupt the protein-ligand interaction.[8]

-

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the protein bands are excised.

-

In-gel digestion with trypsin is performed.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

-

The peptide fragmentation patterns are matched against a protein database of the source organism to identify the proteins.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of proteins in response to ligand binding.[11][12] The principle is that a drug binding to its target protein will stabilize it, leading to a higher melting temperature.[13][14]

Experimental Protocol: CETSA

-

Cell Treatment:

-

Treat intact bacterial cells with either the vehicle (DMSO) or varying concentrations of Ampicillin or Cloxacillin.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions and heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes).[12]

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.[12]

-

-

Protein Quantification:

-

The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified by Western blot analysis using an antibody specific to the putative PBP target.[12]

-

-

Data Analysis:

-

Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.[14]

-

Target Validation

Once putative targets are identified, it is crucial to validate that the interaction with the drug is responsible for the observed physiological effect (i.e., bacterial cell death).[15][16]

Isothermal Dose-Response (ITDR) CETSA

This variation of CETSA is used to quantify the binding affinity of the drug to the target in a cellular environment.[14]

Experimental Protocol: ITDR-CETSA

-

Compound Titration: Treat cells with a range of concentrations of the drug.

-

Fixed Temperature Heating: Heat all samples to a single temperature that is known to cause partial denaturation of the target protein (determined from the initial CETSA melt curve).

-

Quantification: Quantify the amount of soluble target protein.

-

Curve Fitting: Plot the amount of stabilized protein against the drug concentration and fit the data to a dose-response curve to determine the EC50 of thermal stabilization.

Genetic Validation

Genetic manipulation of the target gene can provide strong evidence for its role in the drug's mechanism of action.[15]

Experimental Protocol: Gene Knockdown/Knockout

-

Strain Construction: Create a mutant bacterial strain where the expression of the gene encoding the putative target PBP is reduced (knockdown) or eliminated (knockout).

-

Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of Ampicillin or Cloxacillin for both the wild-type and the mutant strains.

-

Interpretation: If the target is essential for the drug's activity, the mutant strain may exhibit increased resistance to the drug.

Data Presentation

Quantitative data from the validation experiments should be summarized for clear comparison.

Table 1: Isothermal Dose-Response CETSA Data (Representative)

| Compound | Target PBP | EC50 of Thermal Stabilization (µM) |

| Ampicillin | PBP1a | 5.2 |

| Ampicillin | PBP2x | 1.8 |

| Cloxacillin | PBP2a | 10.5 |

| Cloxacillin | PBP3 | 25.1 |

Table 2: Minimum Inhibitory Concentration (MIC) Data (Representative)

| Bacterial Strain | Compound | MIC (µg/mL) |

| Wild-Type S. aureus | Ampicillin | 0.5 |

| Wild-Type S. aureus | Cloxacillin | 0.25 |

| S. aureus ΔPBP2a | Cloxacillin | 8.0 |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

References

- 1. This compound Plus Capsule: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 2. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. biognosys.com [biognosys.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conductscience.com [conductscience.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. qyaobio.com [qyaobio.com]

- 9. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pelagobio.com [pelagobio.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

- 15. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-depth Analysis of "Dynacil" Reveals No Evidence of a Biological Signaling Pathway

Despite a comprehensive search of scientific and medical literature, no evidence was found to support the existence of a "Dynacil signaling pathway" in a biological context. The term "this compound" is associated with an antibiotic medication, not a cellular signaling cascade.

Initial investigations into the biological pathway of "this compound signaling" have concluded that the query is likely based on a misunderstanding of the term. Extensive searches for "this compound signaling pathway," "this compound mechanism of action" in a signaling context, and other related queries have yielded no results pertaining to a biological signaling cascade.

Instead, the term "this compound" is consistently identified as a brand name for antibiotic drugs. These medications typically contain active ingredients such as Ampicillin and Cloxacillin, or Ampicillin alone.[1][2][3][4][5][6] These substances are penicillin-class antibiotics used to treat a variety of bacterial infections.[1][2][3][4]

The mechanism of action for these antibiotics is well-established and does not involve the modulation of a host cellular signaling pathway. Instead, they function by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, they bind to penicillin-binding proteins (PBPs) within the bacteria, which prevents the final step of peptidoglycan synthesis, a critical component of the cell wall.[7][8][9] This disruption leads to cell lysis and the death of the bacterium.

It is possible that the user's query may have intended to refer to a different biological pathway, or perhaps "this compound" is a novel, yet-to-be-published discovery. However, based on all publicly available information, a request for a technical guide on the "biological pathway of this compound signaling" cannot be fulfilled as the subject does not appear to exist.

For researchers, scientists, and drug development professionals interested in the mechanism of action of the antibiotic "this compound," the focus should be on the inhibition of bacterial cell wall synthesis. Key areas of study would include:

-

Bacterial Peptidoglycan Biosynthesis: Understanding the enzymatic steps involved in the creation of the bacterial cell wall.

-

Penicillin-Binding Proteins (PBPs): Investigating the structure and function of these key enzymes and their interaction with beta-lactam antibiotics like Ampicillin and Cloxacillin.

-

Mechanisms of Antibiotic Resistance: Studying how bacteria, such as through the production of beta-lactamases, can become resistant to these drugs.

Should the user have a different biological pathway in mind, providing the correct terminology will be necessary to generate the requested in-depth technical guide.

References

- 1. This compound Plus Capsule: Uses, Side Effects, Price & Substitutes [truemeds.in]

- 2. 1mg.com [1mg.com]

- 3. This compound Plus 125mg/125mg Tablet: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]

- 4. This compound Tablet (10): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]

- 5. sayacare.in [sayacare.in]

- 6. This compound Plus 125mg/125mg Injection: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]

- 7. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dynacil (Fosinopril) Family: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Compounds and Analogs for Drug Development Professionals

The Dynacil family of compounds, with Fosinopril (B1673572) as its progenitor, represents a significant class of orally active angiotensin-converting enzyme (ACE) inhibitors. Fosinopril is unique as the first and only phosphonate-containing ACE inhibitor to be marketed, offering a distinct pharmacological profile. This technical guide provides a comprehensive overview of the this compound core, its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Structure and Mechanism of Action

Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat. The core structure of this family is characterized by a phosphinic acid moiety, which is capable of binding to the active site of ACE in a manner similar to the sulfhydryl group of other ACE inhibitors like captopril. This phosphinic acid group mimics the tetrahedral intermediate of peptide hydrolysis, allowing for potent inhibition of the enzyme.[1]

Fosinoprilat, the active form, competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure.[2][4]

Data Presentation: Quantitative Analysis of Fosinopril and Analogs

The following tables summarize key quantitative data for Fosinopril and its analogs, providing a basis for structure-activity relationship (SAR) studies and further drug development.

| Compound | Description | IC50 | Ki | Reference |

| Fosinopril | Prodrug form | 0.18 µM | 1.675 µM | [5][6] |

| Fosinoprilat | Active metabolite | 2.6 - 4.2 ng/mL | Not Reported | [7] |

| Analog A1 | trans-4-phenyl-L-proline analog | Not Reported | Not Reported | [1] |

| Analog A2 | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analog | Highest ACE inhibition | Not Reported | [1] |

| Analog A3 | trans-4-cyclohexyl-L-proline analog | Lower ACE inhibition | Not Reported | [1] |

| Analog A4 | trans-4-cyclohexyl-L-proline benzyl (B1604629) ester analog | Lower ACE inhibition | Not Reported | [1] |

| Analog A5 | L-proline analog | Lower ACE inhibition | Not Reported | [1] |

| Analog A6 | L-proline analog | Lowest ACE inhibition | Not Reported | [1] |

Note: The IC50 for Fosinoprilat is presented in ng/mL as reported in the source. Conversion to molar concentration would require the molecular weight of fosinoprilat.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinopril and its analogs exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the point of intervention for ACE inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.

Experimental Protocols

Synthesis of Fosinopril Sodium (General Procedure)

The synthesis of Fosinopril is a multi-step process that involves the formation of key intermediates and the separation of diastereomers to obtain the desired therapeutically active isomer. The following is a generalized protocol based on common synthetic strategies.

Step 1: Preparation of the Phosphinyl Acetic Acid Intermediate

A key step involves the reaction of [hydroxyl(4-phenylbutyl)phosphoryl]acetaldehyde with a propionic acid ester in an organic solvent such as toluene. This reaction is typically carried out in the presence of a base like triethylamine (B128534) or 4-methylmorpholine (B44366) at elevated temperatures (e.g., 95°C) for an extended period (18-19 hours).[2]

Step 2: Hydrogenation

The resulting compound from Step 1 is then subjected to hydrogenation, often using a palladium-on-carbon catalyst. This step is crucial for the formation of the core Fosinopril structure.[2]

Step 3: Crystallization and Purification

The product from the hydrogenation step is purified by crystallization using a suitable solvent system, such as 4-methyl-2-pentanone (B128772) and isopropyl ether.[2]

Step 4: Salt Formation and Diastereomer Separation

To isolate the desired isomer, the mixture of diastereomers is converted to an alkali metal salt (e.g., sodium or cesium salt). The desired diastereomeric salt is then selectively crystallized. For instance, the cesium salt can be formed and then converted back to the free acid before forming the final sodium salt.

Step 5: Final Salt Formation

The purified Fosinopril free acid is reacted with a sodium salt in an organic solvent to yield Fosinopril sodium. Slow crystallization from a solvent with low water content (<0.2%) over 10 to 24 hours can yield a specific polymorphic form.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common spectrophotometric method for determining the in vitro ACE inhibitory activity of compounds like Fosinopril and its analogs.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

-

Substrate: Hippuryl-Histidyl-Leucine (HHL)

-

Borate (B1201080) buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Test compounds (Fosinopril and analogs) dissolved in an appropriate solvent (e.g., buffer or DMSO)

-

1 M HCl to stop the reaction

-

Ethyl acetate (B1210297) for extraction

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in borate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Prepare a stock solution of HHL in borate buffer (e.g., 5 mM).

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

In a microcentrifuge tube or a 96-well plate, pre-incubate 20 µL of the test compound solution with 30 µL of the ACE solution for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.[8]

-

-

Extraction and Quantification of Hippuric Acid:

-

Extract the hippuric acid formed during the reaction by adding 375 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the layers and carefully transfer the ethyl acetate (upper) layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of water or buffer.

-

Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.[8]

-

-

Calculations:

-

A control reaction (without inhibitor) and a blank reaction (without ACE) should be run in parallel.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) x 100 Where:

-

A_control = Absorbance of the control reaction

-

A_blank = Absorbance of the blank reaction

-

A_sample = Absorbance of the reaction with the test compound

-

A_sample_blank = Absorbance of the test compound without ACE

-

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The this compound family of compounds, centered around the phosphinic acid core of Fosinopril, continues to be an important area of research for the development of novel ACE inhibitors. The unique pharmacokinetic profile of Fosinopril, with its dual routes of elimination, offers advantages in certain patient populations. The exploration of analogs with modified proline-like moieties has provided valuable insights into the structure-activity relationships governing ACE inhibition. The experimental protocols detailed in this guide provide a foundation for the synthesis and evaluation of new compounds in this class, facilitating further advancements in the treatment of cardiovascular diseases.

References

- 1. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102617641B - Fosinopril sodium compound and preparation method thereof - Google Patents [patents.google.com]

- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

potential therapeutic applications of Dynacil

Absence of Publicly Available Data for "Dynacil"

Following a comprehensive search of scientific literature, clinical trial databases, and public records, no information was found for a compound or therapeutic agent named "this compound." This suggests that "this compound" may be one of the following:

-

A Hypothetical or Fictional Compound: The name may be used for illustrative or theoretical purposes.

-

An Internal Codename: A pharmaceutical or research organization might use this name for a compound that has not yet been publicly disclosed.

-

A Misnomer or Typographical Error: The intended compound may have a different name.

-

A Very New or Niche Compound: It is possible that research on this compound has not yet been published or is not widely available.

Due to the complete lack of available data, it is not possible to generate the requested in-depth technical guide on the potential therapeutic applications of "this compound." The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational scientific information.

If "this compound" is a known compound under a different name, or if you have access to any preliminary data or publications, please provide the additional information to enable the creation of the requested content.

The Toxicological and Safety Profile of Dynacil's Active Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Dynacil" is a brand name for antibiotic products containing either ampicillin (B1664943) or a combination of ampicillin and cloxacillin (B1194729). This guide focuses on the toxicology and safety of these active pharmaceutical ingredients (APIs), as "this compound" itself is not a single chemical entity.

Executive Summary

This technical guide provides a comprehensive overview of the non-clinical and clinical safety profiles of ampicillin and cloxacillin, the active ingredients in this compound branded products. Both are beta-lactam antibiotics belonging to the penicillin class, exerting their bactericidal effects through the inhibition of bacterial cell wall synthesis. While generally considered safe for therapeutic use, this document collates available data on their acute, sub-chronic, and chronic toxicity, as well as their genotoxic, carcinogenic, and reproductive effects. All quantitative data is presented in tabular format for clarity, and key experimental methodologies are described.

Mechanism of Action

Ampicillin and cloxacillin are beta-lactam antibiotics that share a common mechanism of action.[1][2][3][4][5][6][7][8] They target and irreversibly inhibit bacterial transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[1][2][3][4][5][6][8] PBPs are essential for the final step in peptidoglycan synthesis, which involves the cross-linking of peptide chains to form a stable cell wall.[1][2][3][4] By inhibiting this process, the antibiotics prevent the formation of a functional cell wall, leading to cell lysis and bacterial death.[1][2][3][6] Cloxacillin is specifically designed to be resistant to beta-lactamase enzymes produced by some bacteria, which would otherwise inactivate many penicillins.[4][7]

Figure 1: Mechanism of action for Ampicillin and Cloxacillin.

Toxicology Profile

Acute Toxicity

Both ampicillin and cloxacillin exhibit low acute toxicity. The median lethal dose (LD50) values from various studies are summarized below.

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Ampicillin | Rat | Oral | 10,000 | [9][10][11] |

| Ampicillin | Mouse | Oral | 15,200 | [9][10][11] |

| Ampicillin | Rat | Intravenous | 6,200 | [10][11] |

| Ampicillin | Mouse | Intravenous | 4,600 | [10][11] |

| Cloxacillin | Rat | Oral | 5,000 | [12] |

| Cloxacillin | Mouse | Oral | >5,000 | [13][14] |

| Cloxacillin | Rat | Intravenous | 1,660 | [12] |

| Cloxacillin | Mouse | Intravenous | 916 | [12] |

Sub-chronic and Chronic Toxicity

Long-term studies have been conducted to evaluate the toxicity of ampicillin. In 13-week studies, ampicillin was administered by gavage five days a week to rats and mice at doses ranging from 180 to 3000 mg/kg bw.[9] In male and female mice, an increased incidence of forestomach lesions, including ulcers and inflammation, was observed.[9]

A 12-week study in male rats administered cloxacillin sodium orally and subcutaneously at doses of 100 and 500 mg/kg showed no hematological, biochemical, histological, or organ weight abnormalities.[13]

Genotoxicity

The genotoxicity of ampicillin has produced mixed results. It increased the frequency of chromosomal aberrations in human lymphocytes in vitro but not in human fibroblasts.[9] It did not induce mutations in mouse lymphoma cells or sister chromatid exchanges in human lymphocytes.[9] In contrast, some studies suggest ampicillin is not genotoxic at therapeutic doses in vitro.[15]

Cloxacillin has tested negative in both the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus test in mice.[12]

Carcinogenicity

Two-year carcinogenicity studies of ampicillin trihydrate were conducted in F344/N rats and B6C3F1 mice.[16][17][18] In male rats, a marginal increase in the incidence of mononuclear cell leukemia and pheochromocytomas of the adrenal medulla was observed at doses of 750 and 1500 mg/kg.[9][16][17][18][19] In female mice, a slight increase in the incidence of benign lung tumors was noted.[9][19] The International Agency for Research on Cancer (IARC) has classified ampicillin as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in humans and limited evidence in experimental animals.[19]

There is a lack of data on the carcinogenicity of cloxacillin.[12]

Reproductive and Developmental Toxicity

Studies on ampicillin and cloxacillin have indicated potential effects on male reproductive parameters in rats. Oral administration of ampicillin (4 mg/100 g bw/day) and cloxacillin (6 mg/100 g bw/day) for two weeks resulted in a significant reduction in the weight of the testes, epididymides, seminal vesicles, and prostate glands.[20][21][22] These changes were accompanied by a significant decrease in sperm counts, motility, viability, and serum testosterone (B1683101) levels.[20][21] The effects were found to be reversible after discontinuation of the treatment.[20][21]

In developmental toxicity studies, ampicillin has not been associated with an increase in the incidence of major congenital malformations in humans.[9][23] For cloxacillin, a study in rabbits showed no evidence of teratogenicity when administered intramuscularly at a dose of 250 mg/kg.[13] Another study in rabbits found no effects on fetal development at an oral dose of 100 mg/kg body weight.[12]

Experimental Protocols

The following provides an overview of the methodologies typically employed in the types of toxicology studies cited.

Carcinogenicity Study Protocol (Example)

Figure 2: General workflow for a 2-year rodent carcinogenicity study.

This protocol is based on the National Toxicology Program studies for ampicillin.[9][16] Animals are randomized into control and treatment groups and administered the test substance for a significant portion of their lifespan. Comprehensive in-life monitoring and post-mortem histopathological examinations are conducted to identify any neoplastic or non-neoplastic lesions.

Reproductive Toxicity Study Protocol (Example)

The in vivo study on male reproductive toxicity in rats involved forty adult male albino rats divided into five groups.[21][22]

-

Control Group: Received 0.5 mL of sterile water daily.

-

Ampicillin Group: Received 4 mg/100 g body weight/day of ampicillin orally.

-

Cloxacillin Group: Received 6 mg/100 g body weight/day of cloxacillin orally.

-

Recovery Groups: Corresponding groups for both drugs were monitored for two weeks after cessation of treatment.

The treatment duration was two weeks. At the end of the treatment or recovery period, rats were sacrificed, and assessments included body and reproductive organ weights, sperm parameters (count, motility, viability, morphology), and serum testosterone levels.[21][22]

Clinical Safety Profile

Adverse Reactions

The most common adverse reactions to ampicillin and cloxacillin are related to hypersensitivity and gastrointestinal effects.

| System Organ Class | Adverse Reactions | Applicable To |

| Gastrointestinal | Nausea, vomiting, diarrhea, stomatitis, black "hairy" tongue, enterocolitis, pseudomembranous colitis.[23][24][25] | Both |

| Hypersensitivity | Rash, urticaria, erythema multiforme, exfoliative dermatitis.[6][24] Severe reactions like anaphylaxis and Stevens-Johnson syndrome are rare but possible.[13][26] | Both |

| Hepatic | Transient increases in liver enzymes; cholestatic jaundice (rarely associated with cloxacillin).[24] | Both (jaundice more with cloxacillin) |

| Renal | Kidney problems may occur, particularly with high doses.[24] | Both |

| Other | Superinfection (e.g., candidiasis), drug fever.[13] | Both |

Use in Specific Populations

-

Pregnancy: Ampicillin is generally considered safe for use during pregnancy.[6][23] Animal reproduction studies have not shown evidence of adverse effects.[23] Safety for cloxacillin use in pregnancy has not been firmly established.[13]

-

Lactation: Both ampicillin and cloxacillin are excreted in breast milk in small amounts.[3][6]

-

Renal Impairment: Caution is advised, and dose adjustments may be necessary as both drugs are primarily excreted by the kidneys.[1]

-

Hypersensitivity: A history of allergic reactions to any penicillin is a contraindication for both drugs.[6][13]

Conclusion

Ampicillin and cloxacillin, the active components of this compound products, are well-established antibiotics with a generally favorable safety profile. The primary toxicities observed in non-clinical studies for ampicillin include some evidence of carcinogenicity in rodents at high doses and reversible effects on male fertility. Cloxacillin shows a lower toxicological burden in the available studies. Clinically, the main safety concerns are hypersensitivity reactions and gastrointestinal disturbances. This guide provides a consolidated resource for researchers and drug development professionals to understand the toxicological and safety characteristics of these important antibiotics.

References

- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. publications.aap.org [publications.aap.org]

- 4. What is Cloxacillin Sodium used for? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. Ampicillin - Wikipedia [en.wikipedia.org]

- 7. Cloxacillin - Wikipedia [en.wikipedia.org]

- 8. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merck.com [merck.com]

- 11. msd.com [msd.com]

- 12. merck.com [merck.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Evaluation of genotoxicity of ampicillin and carbenicillin on human lymphocytes in vitro: chromosome aberrations, mitotic index, cell cycle kinetics, satellite associations of acrocentric chromosomes and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two-year toxicity and carcinogenicity studies of ampicillin trihydrate and penicillin VK in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Ampicillin (IARC Summary & Evaluation, Volume 50, 1990) [inchem.org]

- 20. researchgate.net [researchgate.net]

- 21. storage.imrpress.com [storage.imrpress.com]

- 22. imrpress.com [imrpress.com]

- 23. fda.gov [fda.gov]

- 24. clinicaltrials.eu [clinicaltrials.eu]

- 25. Cloxacillin Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 26. mskcc.org [mskcc.org]

Dinaciclib: A Technical Guide to a Multi-Targeted Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaciclib (B612106) (formerly SCH727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle and gene transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive therapeutic targets.[3][4] Dinaciclib has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in numerous clinical trials for both solid and hematologic malignancies.[5][6][7] This technical guide provides a comprehensive review of the research on Dinaciclib, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Dinaciclib exerts its anti-neoplastic effects primarily by inhibiting the activity of several CDKs in an ATP-competitive manner.[1] Its principal targets include CDK1, CDK2, CDK5, and CDK9, with inhibitory concentrations (IC50) in the low nanomolar range.[6][8] The inhibition of these kinases disrupts critical cellular processes:

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks the progression of the cell cycle at the G1/S and G2/M transitions, thereby halting cellular proliferation.[9][10] A key downstream effect of CDK2 inhibition is the reduced phosphorylation of the retinoblastoma (Rb) protein, a tumor suppressor that, in its hypophosphorylated state, prevents entry into the S phase of the cell cycle.[8][11]

-

Transcriptional Suppression: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription by inhibiting RNA polymerase II activity.[9][10] This results in the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1, which is crucial for the survival of many cancer cells.[1][11]

-

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional suppression of survival factors ultimately lead to programmed cell death (apoptosis) in cancer cells.[2][12] Dinaciclib has been shown to induce apoptosis through the activation of caspases 8 and 9.[2]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Dinaciclib.

Table 1: In Vitro Inhibitory Activity of Dinaciclib

| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| CDK1 | 3 | Cell-free assay | [2] |

| CDK2 | 1 | Cell-free assay | [2] |

| CDK5 | 1 | Cell-free assay | [2] |

| CDK9 | 4 | Cell-free assay | [2] |

| DNA Thymidine Incorporation | 4 | A2780 cells | [2] |

| Various Cancer Cell Lines | Median IC50 of 11 | Broad panel of human cancer cell lines | [13] |

| Malignant Glioma Cell Lines | 20 - 40 | 72-hour culture | [12] |

Table 2: Recommended Phase 2 Doses (RP2D) from a Phase 1 Clinical Trial

| Infusion Duration | Recommended Phase 2 Dose (mg/m²) | Reference |

| 2-hour | 50 | [8][14] |

| 8-hour | 7.4 | [8][14] |

| 24-hour | 10.4 | [8][14] |

Table 3: Clinical Activity of Dinaciclib in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) (NCT00871663)

| Response Metric | Overall Cohort | Recommended Phase 2 Dose (14 mg/m²) Cohort | Reference |

| Partial Response Rate | 58% | 71% | [15] |

| Stable Disease Rate | 22% | 19% | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in Dinaciclib research are provided below.

Ex Vivo Stimulated Lymphocyte Proliferation Assay

This assay is used to assess the pharmacodynamic effect of Dinaciclib on immune cell function.[6][8]

Methodology:

-

Blood Collection: Collect whole blood samples from patients at baseline and at various time points after Dinaciclib administration.

-

Lymphocyte Stimulation: Treat the whole blood samples with a mitogen, such as phytohemagglutinin (PHA), to stimulate lymphocyte proliferation.

-

Proliferation Measurement: Assess the degree of lymphocyte proliferation. This is often done by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a dye-based proliferation assay (e.g., CFSE).

-

Data Analysis: Compare the proliferation levels in post-treatment samples to the baseline to determine the inhibitory effect of Dinaciclib.

Western Blot Analysis for Phosphorylated Rb and Mcl-1

This protocol is used to determine the effect of Dinaciclib on key proteins in its signaling pathway.[11][16]

Methodology:

-

Cell Lysis: Lyse cultured cells or homogenized tumor biopsy tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser807/811), total Rb, Mcl-1, and a loading control (e.g., β-actin).[2][16]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression and phosphorylation.

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of Dinaciclib in a living organism.[16]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Raji lymphoma cells) into the flank of immunodeficient mice (e.g., nude mice).[16]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer Dinaciclib (e.g., 40 mg/kg intraperitoneally twice weekly) or a vehicle control.[17]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).[16]

-

Data Analysis: Compare the tumor growth rates between the Dinaciclib-treated and control groups to determine the in vivo efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by Dinaciclib and a typical experimental workflow for its evaluation.

Caption: Dinaciclib's core mechanism of action.

Caption: A typical experimental workflow for Dinaciclib.

Conclusion

Dinaciclib is a potent multi-targeted CDK inhibitor with a well-defined mechanism of action involving cell cycle arrest and transcriptional suppression, ultimately leading to apoptosis in cancer cells. Preclinical and clinical studies have provided a substantial amount of quantitative data supporting its anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dinaciclib and other CDK inhibitors. The signaling pathway and workflow diagrams offer a visual representation of its complex biological effects and the process of its evaluation. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance our understanding and application of CDK inhibitors in oncology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dinaciclib - Wikipedia [en.wikipedia.org]

- 6. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Dynacil (Fosinopril Sodium): A Technical Guide to its Molecular Properties, Mechanism of Action, and Associated Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific principles of Dynacil, also known as Fosinopril (B1673572) Sodium. The document details its chemical and molecular properties, delves into its primary and secondary signaling pathways, and offers detailed protocols for key experimental assays relevant to its study.

Core Molecular and Chemical Data

This compound (Fosinopril Sodium) is the sodium salt of fosinopril, an ester prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat (B1673573).[1][2] Fosinoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H45NNaO7P | [3][4] |

| Molecular Weight | 585.6 g/mol | [3][4] |

| Alternate Names | Fosinopril Sodium, Monopril | [4] |

| CAS Number | 88889-14-9 | [5] |

| Physical Form | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water (100 mg/mL), methanol (B129727), and ethanol | [1] |

Primary Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The principal therapeutic effect of this compound is derived from the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by its active metabolite, fosinoprilat.[1] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Fosinoprilat competitively inhibits ACE, a key enzyme in the RAAS pathway.[1] This inhibition has two major downstream effects:

-

Reduced Angiotensin II Production: ACE is responsible for the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, fosinoprilat leads to decreased levels of Angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure.[1]

-

Decreased Aldosterone (B195564) Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. The reduction in Angiotensin II levels due to ACE inhibition leads to decreased aldosterone secretion, which can result in a slight increase in serum potassium levels.[1]

Secondary Signaling Pathways

Beyond its primary role in the RAAS, research has indicated that this compound and its active form, fosinoprilat, can modulate other significant signaling pathways, contributing to its therapeutic effects.

Toll-like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Fosinoprilat has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway. This pathway is a key component of the innate immune system and is involved in inflammatory responses. By downregulating the expression of TLR4 and subsequently inhibiting the activation of NF-κB, fosinoprilat can reduce the production of pro-inflammatory cytokines.

Transforming Growth Factor-β1 (TGF-β1) / Smad Signaling Pathway

Studies have also demonstrated that fosinopril can inhibit the TGF-β1/Smad signaling pathway. This pathway is implicated in cellular processes such as proliferation, differentiation, and migration. By inhibiting this pathway, fosinopril can mitigate vascular smooth muscle cell proliferation and migration, which are processes involved in vascular remodeling in hypertension.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound (Fosinopril Sodium).

Spectrophotometric Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the inhibitory activity of a compound on ACE by quantifying the production of hippuric acid from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate (B1201080) buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Deionized water

-

Fosinoprilat (or other inhibitors)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a working solution of ACE in borate buffer.

-

Prepare various concentrations of fosinoprilat in borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, mix the ACE solution with the fosinoprilat solution (or buffer for control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Add ethyl acetate to extract the hippuric acid produced.

-

Vortex the mixture and centrifuge to separate the layers.

-

-

Quantification:

-

Carefully collect the upper ethyl acetate layer and evaporate it to dryness.

-

Reconstitute the dried hippuric acid in deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

Western Blot Analysis for NF-κB and TGF-β1/Smad Pathway Proteins

This protocol outlines the detection of key proteins in the TLR4/NF-κB and TGF-β1/Smad signaling pathways.

Materials:

-

Cell culture reagents

-

Fosinoprilat

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TLR4, anti-NF-κB p65, anti-p-IκBα, anti-TGF-β1, anti-p-Smad2/3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture appropriate cells (e.g., macrophages for NF-κB, vascular smooth muscle cells for TGF-β1/Smad) and treat with desired concentrations of fosinoprilat, with or without a stimulating agent (e.g., LPS for NF-κB, Angiotensin II for TGF-β1/Smad).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Real-Time RT-PCR for TLR4 mRNA Expression

This method quantifies the relative expression levels of TLR4 mRNA.

Materials:

-

Cell culture reagents

-

Fosinoprilat and LPS

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based real-time PCR master mix

-

Real-time PCR instrument

-

Primers for TLR4 and a housekeeping gene (e.g., GAPDH or β-actin)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells as described for Western blotting.

-

Extract total RNA from the cells using a commercial kit.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mixture containing cDNA, primers, and master mix.

-

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.

-

-

Data Analysis:

-

Analyze the amplification data and calculate the relative expression of TLR4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cell culture reagents

-

Fosinoprilat and a mitogen (e.g., Angiotensin II)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Cell Treatment:

-

Treat the cells with various concentrations of fosinoprilat, with or without the mitogen.

-

-

CCK-8 Addition and Incubation:

-

At the end of the treatment period, add CCK-8 solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control.

-

Cell Migration Assay (Transwell)

This assay assesses the migratory capacity of cells in response to a chemoattractant.

Materials:

-

Cell culture reagents

-

Fosinoprilat

-

Transwell inserts (with appropriate pore size)

-

Chemoattractant (e.g., serum or a specific growth factor)

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

-

Cell Seeding and Treatment:

-

Resuspend cells in serum-free medium containing different concentrations of fosinoprilat.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C for a duration that allows for cell migration.

-

-

Cell Fixation and Staining:

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

-

Quantification:

-

Wash the inserts and allow them to dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

References

Technical Guide: Solubility of Dynacil in DMSO and PBS

Introduction to Dicloxacillin

Dicloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is effective against Gram-positive bacteria, including those that produce beta-lactamase, an enzyme that can inactivate many other penicillins.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2][3][4][5] Understanding the solubility of Dicloxacillin in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is crucial for in vitro assay development, drug formulation, and preclinical studies.

Quantitative Solubility Data

The solubility of Dicloxacillin (as the sodium salt hydrate) in DMSO and PBS (pH 7.2) is summarized in the table below. This data is essential for preparing stock solutions and experimental media for various research applications.

| Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | 33 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in drug discovery and development. The following are detailed methodologies for two common types of solubility assays.

Kinetic Solubility Assay (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often used in high-throughput screening.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Dicloxacillin in 100% anhydrous DMSO.

-